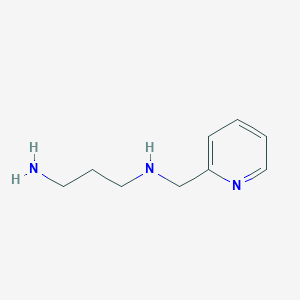
N-(2-pyridylmethyl)trimethylenediamine
概要
説明
N-(2-pyridylmethyl)trimethylenediamine: is an organic compound with the molecular formula C9H15N3. It is characterized by the presence of a pyridine ring attached to a trimethylenediamine backbone. This compound is known for its versatility in forming stable complexes with various metals, making it valuable in catalysis and supramolecular chemistry .
準備方法
Synthetic Routes and Reaction Conditions:
Alkylation Method: One common method involves the alkylation of primary (2-pyridyl)methylamine with two equivalents of 2-(chloromethyl)pyridine in an aqueous sodium hydroxide solution.
Reductive Amination: Another method is the reductive amination of pyridine aldehyde precursors using sodium triacetoxyborohydride.
Industrial Production Methods: While specific industrial production methods for N-(2-pyridylmethyl)trimethylenediamine are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications, ensuring efficient and cost-effective production.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-pyridylmethyl)trimethylenediamine can undergo oxidation reactions, particularly when complexed with transition metals.
Substitution: This compound can participate in nucleophilic substitution reactions, especially in the presence of electron-donating groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium diisopropylamide.
Major Products:
Oxidation: The major products of oxidation reactions are often metal-oxide complexes.
Substitution: Substitution reactions typically yield derivatives with modified functional groups, enhancing the compound’s reactivity and stability.
科学的研究の応用
Chemistry:
Biology and Medicine:
Anticancer Activity: This compound has shown potential anticancer activity, particularly in osteosarcoma cell lines.
Industry:
作用機序
The mechanism by which N-(2-pyridylmethyl)trimethylenediamine exerts its effects involves its ability to form stable complexes with transition metals. These metal complexes can participate in various catalytic cycles, facilitating reactions such as polymerization and hydrogen evolution. The molecular targets include metal ions, and the pathways involved often relate to redox reactions and coordination chemistry .
類似化合物との比較
Tris(2-pyridylmethyl)amine: Known for its versatility in forming stable tetradentate complexes with metals.
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Used as a high-affinity chelator of heavy metals.
Uniqueness: N-(2-pyridylmethyl)trimethylenediamine is unique due to its specific structure, which allows for the formation of stable complexes with a wide range of metals. This versatility makes it particularly valuable in catalysis and supramolecular chemistry, where precise control over metal coordination is essential .
特性
IUPAC Name |
N'-(pyridin-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-3-6-11-8-9-4-1-2-7-12-9/h1-2,4,7,11H,3,5-6,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAKXGRIFZNJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603384 | |
| Record name | N~1~-[(Pyridin-2-yl)methyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20948-06-5 | |
| Record name | N~1~-[(Pyridin-2-yl)methyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















